molecular formula C18H16FN3O2 B2654557 1-(Cyclobutylmethyl)-5-fluoro-3-pyridin-3-ylquinazoline-2,4-dione CAS No. 2380033-58-7

1-(Cyclobutylmethyl)-5-fluoro-3-pyridin-3-ylquinazoline-2,4-dione

Cat. No. B2654557
CAS RN: 2380033-58-7
M. Wt: 325.343
InChI Key: HGYSBHAODLGVCG-UHFFFAOYSA-N
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Description

The compound “1-(Cyclobutylmethyl)-5-fluoro-3-pyridin-3-ylquinazoline-2,4-dione” is a complex organic molecule. It contains a quinazoline-2,4-dione moiety, which is a type of bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (quinazoline) and the other of which contains two carbonyl groups (2,4-dione). The molecule also contains a pyridin-3-yl group, a cyclobutylmethyl group, and a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinazoline ring, the introduction of the dione functionality, and the attachment of the cyclobutylmethyl and pyridin-3-yl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic ring system. The quinazoline ring would likely contribute significant aromatic character to the molecule, while the dione functionality could potentially engage in hydrogen bonding interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The quinazoline ring might undergo electrophilic aromatic substitution reactions, while the dione functionality could potentially participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dione functionality could increase its polarity, potentially affecting its solubility in various solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific interactions with biological targets .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its interactions with biological systems .

properties

IUPAC Name

1-(cyclobutylmethyl)-5-fluoro-3-pyridin-3-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-14-7-2-8-15-16(14)17(23)22(13-6-3-9-20-10-13)18(24)21(15)11-12-4-1-5-12/h2-3,6-10,12H,1,4-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYSBHAODLGVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=C(C(=CC=C3)F)C(=O)N(C2=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclobutylmethyl)-5-fluoro-3-pyridin-3-ylquinazoline-2,4-dione

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